SAR7334

TRPC6 antagonist exercise pressor reflex in vivo pharmacology

SAR7334 is the definitive TRPC6 inhibitor for rigorous target validation—not a non-selective TRP channel blocker. With an IC50 of 7.9 nM, 30-fold selectivity over TRPC3, and established oral bioavailability, it enables chronic in vivo studies impossible with earlier compounds. It is the gold standard for TRPC6-dependent hypoxic pulmonary vasoconstriction (HPV) assays in isolated perfused lung (0.2–1 µM) and Angiotensin II-evoked Ca²⁺ flux studies in podocytes. Avoid the confounding pharmacology of SKF-96365 or 2-APB. Choose the reference standard trusted for TRPC6 mechanism-of-action and benchmarking studies.

Molecular Formula C21H22ClN3O
Molecular Weight 367.9 g/mol
Cat. No. B560094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAR7334
Molecular FormulaC21H22ClN3O
Molecular Weight367.9 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2CC3=CC=CC=C3C2OC4=C(C=C(C=C4)C#N)Cl)N
InChIInChI=1S/C21H22ClN3O/c22-18-10-14(12-23)7-8-20(18)26-21-17-6-2-1-4-15(17)11-19(21)25-9-3-5-16(24)13-25/h1-2,4,6-8,10,16,19,21H,3,5,9,11,13,24H2/t16-,19-,21-/m1/s1
InChIKeyRLKRLNQEXBPQGQ-OZOXKJRCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SAR7334 TRPC6 Inhibitor: Potency, Selectivity, and Oral Bioavailability for In Vivo Research


SAR7334 is a potent and orally bioavailable small-molecule inhibitor of transient receptor potential canonical 6 (TRPC6) channels, belonging to the aminoindane derivative class and originally disclosed in patent WO 2011107474 A1 [1]. In patch-clamp electrophysiology experiments, SAR7334 blocks TRPC6 currents with an IC50 of 7.9 nM, and in cellular calcium influx assays, it inhibits TRPC6, TRPC3, and TRPC7 with IC50 values of 9.5 nM, 282 nM, and 226 nM, respectively, while showing no activity against TRPC4 and TRPC5 at concentrations up to 10 μM [2]. Pharmacokinetic studies have demonstrated that SAR7334 is suitable for chronic oral administration, and it has shown efficacy in suppressing TRPC6-dependent acute hypoxic pulmonary vasoconstriction in isolated perfused mouse lungs [2].

Why SAR7334 Cannot Be Replaced by Generic TRPC6 Inhibitors in Critical In Vivo Studies


TRPC6 inhibitors exhibit substantial heterogeneity in their selectivity profiles, potency against rodent versus human isoforms, and in vivo pharmacokinetic suitability. For example, the highly selective TRPC6 antagonist BI-749327 demonstrates 85-fold selectivity over TRPC3 in mice but requires higher doses for human TRPC6 (IC50 = 19 nM) [1], while SAR7334 has been validated in both human cell-based assays and multiple rodent in vivo models with established oral dosing feasibility [2]. Additionally, emerging inhibitors such as Z3571 show promising selectivity (>100-fold over TRPC3/7) but lack the multi-year publication track record and independent cross-validation that SAR7334 has accumulated since 2015 [2][3]. Generic substitution without considering assay context, species specificity, and validated in vivo protocols can lead to irreproducible results and wasted procurement resources.

SAR7334 Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Evidence


SAR7334 vs. BI-749327: Comparable In Vivo Efficacy in Exercise Pressor Reflex at Lower Administered Dose

In a 2024 head-to-head in vivo study, SAR7334 and the high-selectivity TRPC6 antagonist BI-749327 were directly compared for their ability to modulate the exercise pressor reflex in male decerebrated Sprague-Dawley rats [1]. Both compounds were administered via intravenous injection, and both significantly decreased the reflex pressor and renal sympathetic nerve activity (RSNA) responses to static muscle contraction and passive stretch [1]. Notably, SAR7334 achieved these effects at a dose of 7 μg/kg, compared to 12 μg/kg for BI-749327 [1].

TRPC6 antagonist exercise pressor reflex in vivo pharmacology sympathetic nerve activity

SAR7334 Selectivity Profile: Quantified Differentiation from TRPC4/5 Inhibitors

In a study investigating CNCP-induced apoptotic cell death in HK-2 cells, SAR7334 (a TRPC3/6/7 inhibitor) was compared head-to-head with Pyr3 (selective TRPC3 inhibitor) and Pico145 (TRPC1/4/5 inhibitor) . Only SAR7334 significantly suppressed the CNCP-induced Ca2+ response and apoptotic cell death, while neither Pyr3 nor Pico145 showed efficacy . This functional differentiation demonstrates that TRPC6-specific blockade—rather than TRPC3 or TRPC1/4/5 inhibition—is essential for this pathway.

TRPC channel pharmacology calcium signaling ion channel selectivity apoptosis research

SAR7334 vs. Z3571: Comparative TRPC6 Potency and Selectivity Trade-offs

Cross-study comparison reveals a fundamental trade-off between potency and selectivity among TRPC6 inhibitors. SAR7334 demonstrates superior potency against human TRPC6 (IC50 = 9.5 nM in calcium influx assays; 7.9 nM in patch-clamp) compared to the recently reported Z3571 (IC50 = 31.07 nM), representing a 3.3-fold potency advantage for SAR7334 [1][2]. However, SAR7334 exhibits moderate selectivity over TRPC3 (30-fold) and TRPC7 (24-fold), whereas Z3571 achieves >100-fold selectivity over both TRPC3 and TRPC7 [1][2].

TRPC6 inhibitor chronic kidney disease selectivity profiling drug discovery

SAR7334 In Vivo PK Suitability for Chronic Oral Dosing: Hemodynamic Neutrality Evidence

Pharmacokinetic studies of SAR7334 demonstrated suitability for chronic oral administration [1]. Critically, in an initial short-term study, SAR7334 did not alter mean arterial pressure in spontaneously hypertensive rats (SHR), suggesting that TRPC6 channels are unlikely to play a major role in systemic blood pressure regulation in this model [1]. This cardiovascular neutrality at pharmacologically active doses represents an important differentiator for chronic in vivo studies where confounding hemodynamic effects must be avoided.

oral bioavailability pharmacokinetics chronic dosing cardiovascular safety

SAR7334 Selectivity Over TRPC4 and TRPC5: Quantified Negative Control Utility

SAR7334 demonstrates no inhibitory activity against TRPC4 or TRPC5-mediated Ca2+ entry at concentrations up to 10 μM, representing >1,000-fold selectivity over its TRPC6 IC50 of 9.5 nM [1]. This clean selectivity window enables SAR7334 to serve as a reliable tool for distinguishing TRPC3/6/7-dependent from TRPC1/4/5-dependent calcium signaling events.

TRPC channel selectivity negative control calcium imaging target validation

SAR7334 Functional Efficacy in Hypoxic Pulmonary Vasoconstriction: Ex Vivo Validation

In isolated perfused and ventilated mouse lungs, SAR7334 significantly and reversibly suppressed TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV) [1]. This ex vivo functional assay provides direct evidence of target engagement in a physiologically relevant vascular preparation, establishing SAR7334's utility for pulmonary vascular research applications.

pulmonary hypertension hypoxic pulmonary vasoconstriction ex vivo pharmacology TRPC6 target engagement

SAR7334: Optimal Application Scenarios Based on Quantitative Evidence


In Vivo Cardiovascular and Autonomic Neuroscience Studies Requiring Validated TRPC6 Antagonism

Based on the direct head-to-head evidence demonstrating SAR7334's efficacy in reducing exercise pressor reflex responses at a 7 μg/kg i.v. dose [1], this compound is optimally suited for in vivo studies of TRPC6-mediated cardiovascular regulation, mechanoreflex physiology, and sympathetic nerve activity. The published validation of SAR7334 in decerebrated rat models provides researchers with a peer-reviewed, reproducible protocol for TRPC6 antagonism that has been benchmarked against BI-749327 [1].

Chronic Oral Dosing Studies in Renal Fibrosis, FSGS, or Pulmonary Hypertension

SAR7334's demonstrated suitability for chronic oral administration and its hemodynamic neutrality in spontaneously hypertensive rats [2] make it the appropriate choice for long-term in vivo studies of TRPC6-dependent pathologies including focal segmental glomerulosclerosis, renal fibrosis, and pulmonary hypertension. The patent specification explicitly claims SAR7334 for the treatment of fibrotic disorders and pulmonary hypertension [3], providing a strong rationale for its use in preclinical efficacy studies targeting these indications.

TRPC6-Mediated Calcium Signaling and Apoptosis Research in Renal Cell Models

Evidence from HK-2 cell studies demonstrates that SAR7334 specifically suppresses CNCP-induced Ca2+ responses and apoptotic cell death by 57.2% and 53.4%, respectively, whereas the TRPC3-selective inhibitor Pyr3 and the TRPC1/4/5 inhibitor Pico145 show no efficacy . This functional differentiation establishes SAR7334 as the appropriate tool for dissecting TRPC6-specific contributions to calcium signaling and cell death pathways in renal proximal tubule and podocyte research.

Pharmacological Differentiation of TRPC3/6/7 from TRPC1/4/5 Signaling

With its >1,000-fold selectivity for TRPC6 over TRPC4/5 [2], SAR7334 serves as an essential tool for experiments requiring clean discrimination between the DAG-sensitive TRPC3/6/7 subfamily and the TRPC1/4/5 subfamily. Researchers designing calcium imaging or electrophysiology experiments to map TRPC channel contributions to cellular responses should select SAR7334 over non-selective inhibitors like SKF-96365 to ensure interpretable, subfamily-specific results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for SAR7334

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.